1-Butyl-2,3-dimethylimidazolium hexafluorophosphate
Overview
Description
1-Butyl-2,3-dimethylimidazolium hexafluorophosphate is an ionic liquid with the molecular formula C₉H₁₇F₆N₂P and a molecular weight of 298.21 g/mol . This compound is known for its unique properties, such as low volatility, high thermal stability, and excellent solubility in various solvents. It is commonly used in green chemistry applications due to its environmentally friendly nature .
Mechanism of Action
Target of Action
1-Butyl-2,3-dimethylimidazolium hexafluorophosphate, also known as 1-Butyl-2,3-dimethyl-1H-imidazol-3-ium hexafluorophosphate(V), is an ionic liquid . Its primary targets are endosulfan in water and adenosine-5′-triphosphate (ATP) in injection samples .
Mode of Action
This compound acts as a green solvent in the separation of endosulfan from water . It also serves as a binder in the preparation of carbon paste electrode, which is applicable in the detection of ATP in injection samples .
Biochemical Pathways
It’s known that the compound plays a role in thedetection of ATP , a crucial molecule in energy transfer within cells .
Pharmacokinetics
As an ionic liquid, it is known to have goodthermal stability and low volatility , which may influence its bioavailability .
Result of Action
The compound’s action results in the separation of endosulfan from water and the detection of ATP in injection samples . These actions make it useful in environmental remediation and biochemical analysis, respectively.
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors. As an ionic liquid, it is known to be stable under strongly basic conditions . It should be stored underinert gas and away from moisture due to its hygroscopic nature .
Biochemical Analysis
Biochemical Properties
1-Butyl-2,3-dimethylimidazolium hexafluorophosphate plays a crucial role in biochemical reactions, particularly as a solvent and catalyst. It interacts with various enzymes, proteins, and other biomolecules, facilitating reactions that might otherwise be challenging to achieve. For instance, this compound has been used in the preparation of carbon paste electrodes for the detection of adenosine-5′-triphosphate in injection samples . The nature of these interactions often involves the stabilization of transition states and the enhancement of reaction rates, making this compound an essential component in biochemical assays.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to cause skin and eye irritation, indicating its potential impact on cellular membranes and signaling pathways . Additionally, its role as a solvent in biochemical reactions suggests that it can alter the local environment of cells, thereby influencing metabolic activities and gene expression patterns.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, either stabilizing or destabilizing them, depending on the context. This compound has been shown to participate in enzyme inhibition or activation, thereby modulating biochemical pathways . Changes in gene expression induced by this compound are often a result of its interaction with transcription factors and other regulatory proteins, highlighting its multifaceted role in cellular biochemistry.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is known for its stability, but it can degrade under certain conditions, leading to alterations in its biochemical activity . Long-term studies have shown that it can have lasting effects on cellular function, particularly in in vitro settings where it is used as a solvent or catalyst. These temporal changes are crucial for understanding the full scope of its biochemical applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may facilitate biochemical reactions without causing significant adverse effects. At higher doses, it can exhibit toxic properties, such as causing respiratory irritation and skin damage . Understanding the dosage-dependent effects of this compound is essential for its safe and effective use in biochemical research and applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux and metabolite levels. Its role as a solvent and catalyst allows it to influence the rates of metabolic reactions, thereby affecting the overall metabolic profile of cells . This compound’s interactions with specific enzymes can lead to changes in the production and utilization of key metabolites, highlighting its importance in metabolic studies.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions determine its localization and accumulation within specific cellular compartments . The compound’s ability to dissolve a wide range of substances also affects its distribution, as it can facilitate the transport of other molecules across cellular membranes.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is critical for its activity and function, as it allows the compound to interact with specific biomolecules and participate in localized biochemical reactions . Understanding the factors that govern its subcellular distribution is essential for optimizing its use in biochemical research.
Preparation Methods
1-Butyl-2,3-dimethylimidazolium hexafluorophosphate can be synthesized through a series of chemical reactions. One common method involves the alkylation of 2,3-dimethylimidazole with 1-chlorobutane to form 1-butyl-2,3-dimethylimidazolium chloride. This intermediate is then reacted with hexafluorophosphoric acid to yield this compound .
Reaction Conditions:
Step 1: Alkylation of 2,3-dimethylimidazole with 1-chlorobutane in the presence of a base such as potassium carbonate.
Chemical Reactions Analysis
1-Butyl-2,3-dimethylimidazolium hexafluorophosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: It can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Tetrafluoroboric acid in aqueous medium.
Major Products:
Oxidation: Corresponding imidazolium salts with oxidized side chains.
Reduction: Reduced imidazolium salts.
Substitution: Imidazolium salts with different anions.
Scientific Research Applications
1-Butyl-2,3-dimethylimidazolium hexafluorophosphate has a wide range of applications in scientific research:
Comparison with Similar Compounds
1-Butyl-2,3-dimethylimidazolium hexafluorophosphate is unique compared to other similar compounds due to its specific combination of cation and anion. Similar compounds include:
1-Butyl-3-methylimidazolium hexafluorophosphate: Similar ionic liquid but with a different cation structure.
1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide: Another ionic liquid with different anion and cation structures.
1-Hexyl-3-methylimidazolium hexafluorophosphate: Similar anion but with a longer alkyl chain on the cation.
These compounds share some properties with this compound but differ in their specific applications and reactivity .
Properties
IUPAC Name |
1-butyl-2,3-dimethylimidazol-3-ium;hexafluorophosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N2.F6P/c1-4-5-6-11-8-7-10(3)9(11)2;1-7(2,3,4,5)6/h7-8H,4-6H2,1-3H3;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWFPQAXAGSAKRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C[N+](=C1C)C.F[P-](F)(F)(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17F6N2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0047907 | |
Record name | 1-Butyl-2,3-dimethylimidazolium hexafluorophosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0047907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
227617-70-1 | |
Record name | 1-Butyl-2,3-dimethylimidazolium hexafluorophosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0047907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Butyl-2,3-dimethylimidazolium hexafluorophosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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